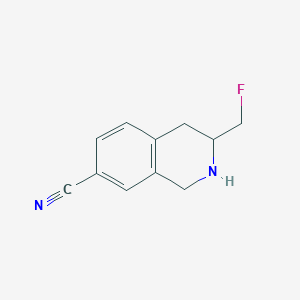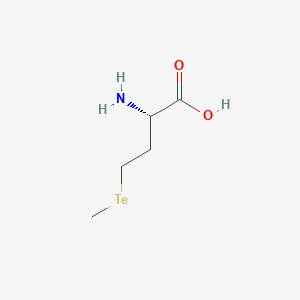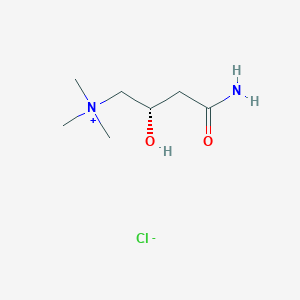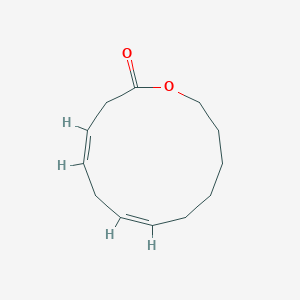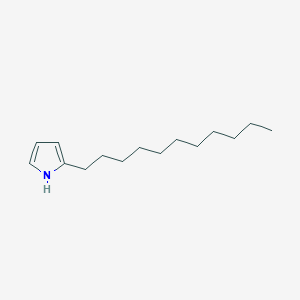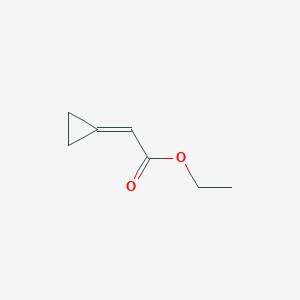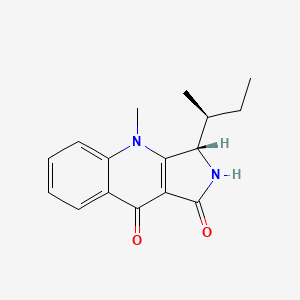
Quinolactacin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolactacin A2 is a natural product found in Penicillium citrinum and Penicillium spathulatum with data available.
Aplicaciones Científicas De Investigación
1. Potential Pharmacophore for Cancer and Alzheimer's Disease Treatment Quinolactacins, including Quinolactacin A2, are notable for their potential as pharmacophores in the treatment of cancer and Alzheimer's disease. The biosynthetic gene cluster for this compound elucidates its formation as a quinolone-γ-lactam structure, derived from the primary metabolite L-kynurenine. This unique biosynthetic pathway expands the understanding of natural product formation and highlights the therapeutic potential of this compound in treating significant health conditions (Zhao, Liu, Yang, Ding, & Gao, 2020).
2. Anti-Proliferative and Anti-Plasmodia Activity this compound has demonstrated anti-proliferative activity against human cancer cell lines and anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This highlights its potential as a basis for developing new treatments for cancer and malaria, with further research into its mechanism of action on the mitochondrial membrane potential of Plasmodium falciparum indicating possible apoptotic effects (2020).
3. Acetylcholinesterase (AChE) Inhibitors Quinolactacins, including this compound, act as acetylcholinesterase inhibitors. This activity is significant in the context of treating neurological disorders where AChE inhibitors are beneficial, such as Alzheimer's disease. The novelty of quinolactacins' chemical structure and their biological activity have prompted the development of synthetic strategies for these compounds (da Silva, Moreira, & Silva, 2019).
4. Potential Anti-Biofilm Agents this compound has shown strong inhibition and dispersion of Pseudomonas aeruginosa PAO1 biofilms, suggesting its potential application as a natural anti-biofilm agent. This property is particularly relevant in the context of microbial resistance, a growing concern in healthcare settings (Zhu, Lu, Chen, Chen, Zhang, Bao, Ye, & Wang, 2020).
5. Inhibition of Tumor Necrosis Factor Production this compound has been found to inhibit tumor necrosis factor (TNF) production. This property could be significant in the treatment of inflammatory diseases where TNF plays a central role (Kakinuma, Iwai, Takahashi, Hamano, Yanagisawa, Nagai, Tanaka, Suzuki, Kirikae, Kirikae, & Nakagawa, 2000).
6. Antifungal Activity this compound has exhibited antifungal activity, making it a potential candidate for the development of new antifungal agents or treatments (Wakana, Hosoe, Itabashi, Okada, Campos Takaki, Yaguchi, Fukushima, & Kawai, 2006).
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
(3S)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13-/m0/s1 |
Clave InChI |
FLHQAMWKNPOTDV-ZANVPECISA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
SMILES canónico |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Sinónimos |
quinolactacin A2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


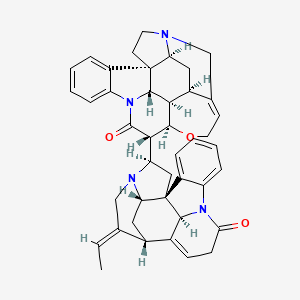
![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
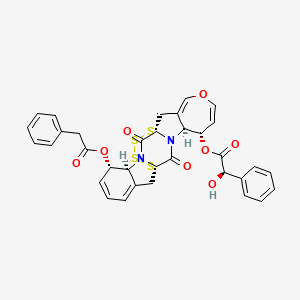
![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)
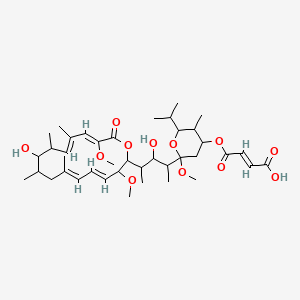
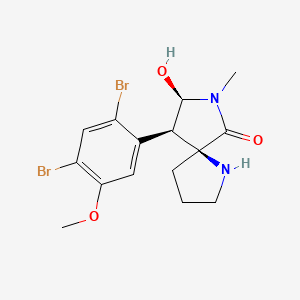
![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
